molecular formula C8H14N2O6 B1353311 H-GLU-SER-OH CAS No. 5875-38-7

H-GLU-SER-OH

Cat. No.: B1353311
CAS No.: 5875-38-7
M. Wt: 234.21 g/mol
InChI Key: UQHGAYSULGRWRG-WHFBIAKZSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Glu-Ser interacts with various enzymes and proteins, including serine proteases and glutamate receptors. Serine proteases, such as trypsin and chymotrypsin, recognize the serine residue in Glu-Ser and catalyze its hydrolysis. Glutamate receptors, which are crucial for neurotransmission, bind to the glutamic acid moiety of Glu-Ser, influencing synaptic signaling .

Cellular Effects

Glu-Ser affects cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, Glu-Ser can act as a neurotransmitter, binding to glutamate receptors and influencing synaptic plasticity and transmission. This interaction can lead to changes in intracellular calcium levels, impacting various signaling cascades .

In addition, Glu-Ser can influence gene expression by acting as a substrate for enzymes involved in post-translational modifications. For example, serine residues in Glu-Ser can be phosphorylated by kinases, altering the activity of target proteins and affecting cellular functions such as cell cycle progression and apoptosis .

Molecular Mechanism

For instance, Glu-Ser can inhibit certain enzymes by mimicking the natural substrate and binding to the active site, preventing the actual substrate from accessing the enzyme. Conversely, it can activate enzymes by stabilizing the transition state or facilitating substrate binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glu-Ser can change over time due to its stability and degradation. Glu-Ser is relatively stable under physiological conditions but can degrade over time, especially in the presence of proteases. Long-term studies have shown that prolonged exposure to Glu-Ser can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Glu-Ser vary with different dosages in animal models. At low doses, Glu-Ser can enhance cognitive function and synaptic plasticity, while high doses may lead to excitotoxicity and neuronal damage. Threshold effects have been observed, where a specific concentration of Glu-Ser is required to elicit a biological response. Toxic effects at high doses include oxidative stress and mitochondrial dysfunction .

Metabolic Pathways

Glu-Ser is involved in several metabolic pathways, including the synthesis and degradation of proteins and neurotransmitters. It interacts with enzymes such as glutamine synthetase and serine hydroxymethyltransferase, which play roles in amino acid metabolism. Glu-Ser can also influence metabolic flux by acting as a precursor for other bioactive molecules, such as glutathione and serine-derived lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-GLU-SER-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection of functional groups to prevent unwanted side reactions. For this compound, the carboxyl group of glutamic acid and the amino group of serine are protected during the synthesis. The peptide bond is formed through a coupling reaction using reagents such as HBTU or HATU .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes to catalyze the formation of the peptide bond between glutamic acid and serine. This method is advantageous due to its high specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

H-GLU-SER-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives, while reduction can yield amino alcohols .

Scientific Research Applications

H-GLU-SER-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and as a model compound for understanding peptide behavior.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of bioactive peptides for cosmetics and food additives

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to the presence of both glutamic acid and serine, which confer distinct chemical reactivity and biological activity. The combination of these amino acids allows this compound to participate in a wider range of reactions and interactions compared to its analogs .

Properties

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O6/c9-4(1-2-6(12)13)7(14)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHGAYSULGRWRG-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319050
Record name L-α-Glutamyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5875-38-7
Record name L-α-Glutamyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5875-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-Glutamyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutamylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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